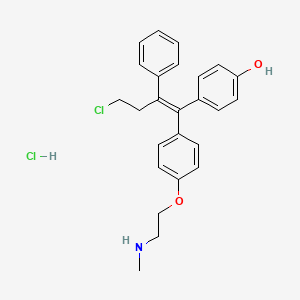
2-Ethylmethcathinone (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethylmethcathinone (hydrochloride) is a potential stimulant/entactogen designer drug that is of the amphetamine, phenethylamine, and cathinone chemical classes. It is structurally related to 4-methylmethcathinone, a controlled compound which has been detected in products marketed as bath salts, plant food, and tablets. The physiological and toxicological properties of this compound are not known. This product is intended for forensic purposes.
Applications De Recherche Scientifique
Spectroscopic Characterization and Crystal Structures of Cathinone Derivatives
N-ethyl-2-amino-1-phenylpropan-1-one (ethcathinone) hydrochloride and its derivatives, such as N-ethyl-2-amino-1-(4-chlorophenyl)propan-1-one (4-CEC) hydrochloride, have been extensively characterized through spectroscopic methods like nuclear magnetic resonance (NMR) spectroscopy, infrared spectroscopy, and X-ray crystallography. These studies are crucial in forensic toxicology for the identification and purity assessment of seized substances. Particularly, 4-CEC's spectroscopic characterization was described for the first time, providing essential data for its identification in forensic contexts (Kuś et al., 2016).
Characterization and Quantification in Drug Analysis
Characterization and Quantification of Mephedrone
The chemical characterization of cathinone derivatives, including the development of validated methods for quantification, is imperative in the analysis of new psychoactive substances. Studies have detailed the synthesis, chemical characterization, and quantification methods for substances like 4'-methylmethcathinone (mephedrone) in its hydrobromide and hydrochloride forms. This research plays a pivotal role in understanding the composition and potential adulterants in illicit drug manufacture (Santali et al., 2011).
Analytical Challenges in Designer Drug Identification
Resolution of Isomeric New Designer Stimulants
Differentiating isomeric representatives of designer drugs remains a challenge in analytical chemistry. Vacuum ultraviolet spectroscopy, combined with gas chromatography, has been employed to distinguish a set of forty-three designer drugs, including various isomers, showcasing distinctive vacuum ultraviolet/ultraviolet spectra. This methodology is crucial in forensic analysis for the resolution and identification of these compounds, offering detection limits in the nanogram range, which is vital for forensic investigations (Škultéty et al., 2017).
Stability and Degradation Pathways in Methcathinone Analogs
Degradation Pathways and Stability of Methcathinone Analogs
Understanding the stability and degradation pathways of methcathinone (MC) analogs is crucial, especially in alkaline solutions. Studies have identified the degradation products of 4-methylmethcathinone (4-MMC) in solutions and investigated the effects of antioxidants on its degradation. This research is not only beneficial for forensic analysis but also provides insights into pharmacokinetic analysis, aiding in the understanding of the degradation behavior and stability of these analogs in various pH solutions (Tsujikawa et al., 2012).
Propriétés
Nom du produit |
2-Ethylmethcathinone (hydrochloride) |
|---|---|
Formule moléculaire |
C12H17NO · HCl |
Poids moléculaire |
227.7 |
InChI |
InChI=1S/C12H17NO.ClH/c1-4-10-7-5-6-8-11(10)12(14)9(2)13-3;/h5-9,13H,4H2,1-3H3;1H |
Clé InChI |
AUGWTFSCQGXGOI-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(C(NC)C)=O)C=CC=C1.Cl |
Synonymes |
2-EMC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![methyl (1S,14S,15E,18R)-15-ethylidene-18-(hydroxymethyl)-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate](/img/structure/B1163529.png)